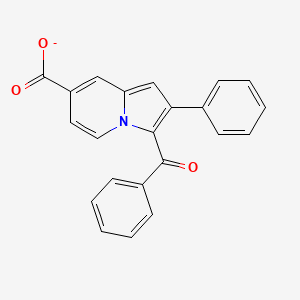![molecular formula C26H24N4O3 B11036601 4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11036601.png)
4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process. One common method is the ‘one-pot’ reductive cyclization. This involves the reaction of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent . The starting material, N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, is prepared by coupling 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using HBTU as a coupling agent in the presence of N-Methylmorpholine (NMM) base in DMF medium .
Chemical Reactions Analysis
4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reductive cyclizing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with various molecular targets. Benzimidazole derivatives are known to bind to enzymes and protein receptors, inhibiting their activity. This can result in the inhibition of bacterial nucleic acid and protein synthesis, disruption of microtubule function in fungi, and inhibition of gastric acid secretion in the stomach .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- 2-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-4-methyl-2,10-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
These compounds share a similar benzimidazole skeleton but differ in their substituents, which can significantly affect their biological activity and chemical properties
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-16-23(25(31)28-17-9-5-4-6-10-17)24(19-14-13-18(32-2)15-22(19)33-3)30-21-12-8-7-11-20(21)29-26(30)27-16/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
MDKYJADJRDEDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11036523.png)


![6-(3,4-dimethoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B11036528.png)

![4-amino-N-(5-chloro-2-methylphenyl)-2-(morpholin-4-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11036538.png)
![methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate](/img/structure/B11036541.png)
![3-(2-chlorophenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11036542.png)
![N-(3-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11036544.png)
![N-[1-(2-Bromobenzoyl)piperidin-3-YL]but-2-ynamide](/img/structure/B11036548.png)
![N-(2,5-dimethylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11036549.png)
![methyl 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-3-yl)propanoate](/img/structure/B11036581.png)
![2-(4-benzylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11036583.png)

